
1,4-Diphenylnaphthalene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenylnaphthalene-2,3-diol is an organic compound that belongs to the class of naphthalenediols This compound features a naphthalene ring system substituted with two phenyl groups at the 1 and 4 positions and two hydroxyl groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diphenylnaphthalene-2,3-diol can be synthesized through several methods. One common approach involves the oxidation of 1,4-diphenylnaphthalene using oxidizing agents such as lead tetra-acetate. This reaction typically proceeds through the formation of an intermediate quinone, which is then reduced to yield the desired diol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and oxidation-reduction reactions are applicable. Industrial-scale production would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diphenylnaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, such as 1,4-diphenyl-2,3-naphthoquinone.
Reduction: Reduction reactions can convert the quinone intermediates back to the diol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Lead tetra-acetate is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation reactions.
Major Products
Substituted Derivatives: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenylnaphthalene-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Biology and Medicine: Research into its potential biological activities and interactions with biomolecules is ongoing, although specific applications are still under investigation.
Wirkmechanismus
The mechanism of action of 1,4-diphenylnaphthalene-2,3-diol involves its ability to undergo redox reactions, forming quinones and other reactive intermediates. These intermediates can interact with various molecular targets, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diphenyl-2,3-naphthoquinone: This compound is an oxidized form of 1,4-diphenylnaphthalene-2,3-diol and shares similar structural features.
Other Naphthalenediols: Compounds such as 1,2-naphthalenediol and 1,4-naphthalenediol have similar diol functionalities but differ in the position of the hydroxyl groups.
Eigenschaften
CAS-Nummer |
52457-58-6 |
|---|---|
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1,4-diphenylnaphthalene-2,3-diol |
InChI |
InChI=1S/C22H16O2/c23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24)16-11-5-2-6-12-16/h1-14,23-24H |
InChI-Schlüssel |
HWBXVPDFPGNZEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



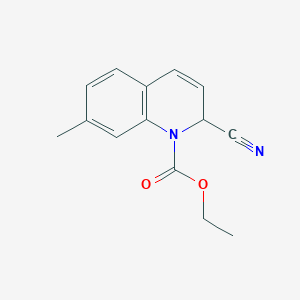



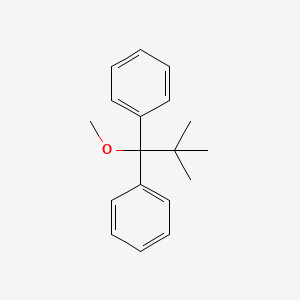
![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
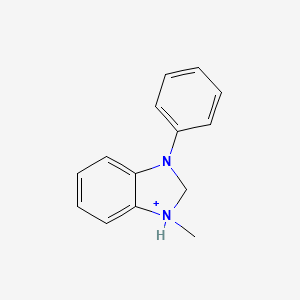
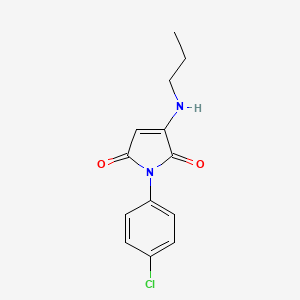

![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
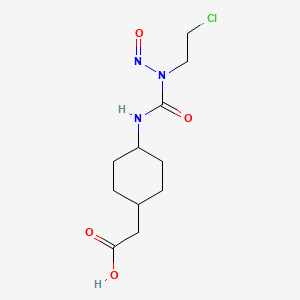

![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)
